Z-D-Thr-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

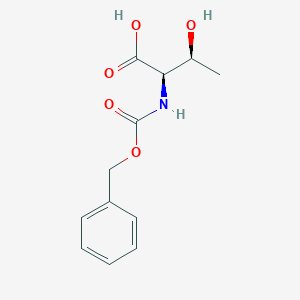

(2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUIRDNBFZGQN-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357438 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80384-27-6 | |

| Record name | Z-D-Thr-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Thr-OH: Chemical Structure, Properties, and Synthetic Methodologies

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-D-threonine (Z-D-Thr-OH), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmacology, offering detailed information on its chemical properties, synthesis, purification, and applications.

Chemical Structure and Properties

This compound, a derivative of the amino acid D-threonine, is characterized by the presence of a benzyloxycarbonyl (Z or Cbz) protecting group on its amino terminus. This protecting group is instrumental in peptide synthesis, preventing unwanted reactions of the amino group during peptide bond formation.[1][2]

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| CAS Number | 80384-27-6 | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 95-103 °C | |

| Optical Rotation | [α]²⁰/D +4 ± 2º (c=1 in MeOH) | |

| Purity | ≥ 98% (HPLC) | |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Sparingly soluble in water. | |

| Storage | Store at 0-8°C |

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of this compound, as well as its application in solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of D-threonine using benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.

Materials:

-

D-Threonine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Dissolution of D-Threonine: Dissolve D-threonine in a mixture of aqueous sodium carbonate and sodium bicarbonate solution. The use of this buffer system helps to maintain an appropriate pH throughout the reaction.

-

Addition of Benzyl Chloroformate: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The reaction is typically stirred for several hours at room temperature after the addition is complete.

-

Work-up: After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Carefully acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylic acid group of this compound, causing it to precipitate out of the solution.

-

Extraction: Extract the precipitated product into an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or High-Performance Liquid Chromatography (HPLC).

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A common choice is a mixture of ethyl acetate and hexane. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to obtain pure this compound.

HPLC Purification Protocol: For higher purity, reverse-phase HPLC (RP-HPLC) can be employed.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase.

-

Detection: The elution of the compound is monitored by UV absorbance, typically at 214 nm and 280 nm.

-

Post-purification: The fractions containing the pure product are collected, and the solvent is removed by lyophilization.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for introducing a D-threonine residue into a peptide chain using SPPS. The general workflow is as follows:

Workflow for SPPS using this compound:

Caption: General workflow for SPPS.

Protocol Overview:

-

Resin Swelling: The solid support (resin) is swollen in a suitable solvent like DMF.

-

Amino Group Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group is removed using a solution of piperidine in DMF to expose the free amino group.

-

Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin to form a peptide bond.

-

Washing: The resin is washed thoroughly to remove excess reagents and by-products.

-

Capping (Optional): Any unreacted amino groups on the resin can be capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

-

Z-group Deprotection: The Cbz (Z) group is typically removed by catalytic hydrogenation (H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid. This deprotection method is orthogonal to the acid-labile Boc group and the base-labile Fmoc group, offering flexibility in peptide synthesis strategies.

-

Cleavage: The final peptide is cleaved from the resin using a strong acid cocktail (e.g., TFA with scavengers).

-

Purification: The crude peptide is purified, typically by RP-HPLC.

Biological Activity and Signaling Pathways

Despite its widespread use in the synthesis of peptides for pharmaceutical research, there is currently no specific, publicly available information detailing the intrinsic biological activity of this compound itself or its direct involvement in any cellular signaling pathways. Its primary role is that of a protected amino acid, a chemical tool to facilitate the synthesis of biologically active peptides. The biological effects observed are generally attributed to the final peptide into which the D-threonine residue has been incorporated. Further research would be required to determine if this compound possesses any independent biological or pharmacological properties.

Conclusion

This compound is a fundamental component in the field of peptide chemistry. Its well-defined chemical properties and the established protocols for its synthesis and use in SPPS make it an indispensable tool for the creation of novel peptides with therapeutic potential. While its direct biological activity remains uncharacterized, its role as a chiral building block is critical for the development of next-generation pharmaceuticals. This guide provides researchers with the essential technical information required for the effective utilization of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-D-threonine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-Benzyloxycarbonyl-D-threonine (Z-D-threonine), a critical building block in peptide synthesis and pharmaceutical development. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the amine functionality of D-threonine, preventing unwanted side reactions during peptide coupling and enabling the stereospecific incorporation of this non-proteinogenic amino acid into peptide chains.

Core Concepts and Reaction Principles

The protection of the amino group of D-threonine with a benzyloxycarbonyl group is most commonly achieved through the Schotten-Baumann reaction . This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base.[1] In this specific synthesis, D-threonine acts as the nucleophilic amine, and benzyl chloroformate is the acylating agent.[2]

The reaction is typically performed in a biphasic system or an aqueous solution at a controlled temperature.[3] A base, such as sodium hydroxide or sodium carbonate, is essential to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.[4] Maintaining an alkaline pH (typically between 8 and 10) is critical for the success of the reaction.

Key Physicochemical and Reagent Data

A summary of the key compounds involved in the synthesis of N-Benzyloxycarbonyl-D-threonine is presented below.

| Compound | Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Key Properties |

| D-Threonine | C₄H₉NO₃ | 119.12 | Starting Material | White crystalline solid, soluble in water. |

| Benzyl Chloroformate (Cbz-Cl) | C₈H₇ClO₂ | 170.59 | Protecting Group Reagent | Oily liquid with a pungent odor, water-sensitive. |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Base | White powder, soluble in water. |

| N-Benzyloxycarbonyl-D-threonine | C₁₂H₁₅NO₅ | 253.26 | Final Product | White to off-white solid. Melting point: ~102-106 °C. |

Visualizing the Synthesis Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformation and the general experimental workflow for the synthesis of N-Benzyloxycarbonyl-D-threonine.

Caption: Reaction scheme for the synthesis of N-Benzyloxycarbonyl-D-threonine.

Caption: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of N-Benzyloxycarbonyl-D-threonine based on the Schotten-Baumann reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Molar Quantity (mmol) | Molar Ratio |

| D-Threonine | 119.12 | 11.91 | 100 | 1.0 |

| Sodium Carbonate | 105.99 | 15.90 | 150 | 1.5 |

| Benzyl Chloroformate | 170.59 | 18.77 | 110 | 1.1 |

| Deionized Water | - | 100 mL | - | - |

| Diethyl Ether | - | ~100 mL | - | - |

| 6M Hydrochloric Acid | - | As needed | - | - |

Procedure

-

Preparation of the Reaction Mixture: In a 250 mL beaker, dissolve 11.91 g (100 mmol) of D-threonine and 15.90 g (150 mmol) of sodium carbonate in 100 mL of deionized water. Stir the mixture until all solids have dissolved.

-

Cooling: Place the beaker in an ice bath and cool the solution to between 0 and 5 °C with continuous stirring.

-

Addition of Benzyl Chloroformate: Slowly add 18.77 g (110 mmol) of benzyl chloroformate to the cold, stirring solution over a period of approximately 30-45 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature while stirring for another 2-3 hours.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether twice to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layers.

-

Precipitation: Cool the aqueous layer in an ice bath. Slowly add 6M hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2. A white precipitate of N-Benzyloxycarbonyl-D-threonine will form.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of 20 mL of cold deionized water to remove any remaining salts.

-

Drying: Dry the product under vacuum or in a desiccator to a constant weight. A typical yield is in the range of 80-90%.

Purification (Optional)

For obtaining a product of higher purity, recrystallization can be performed.

-

Dissolution: Dissolve the crude, dried product in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add petroleum ether or hexane to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

This detailed guide provides the necessary information for the successful synthesis, purification, and characterization of N-Benzyloxycarbonyl-D-threonine, a valuable reagent for professionals in the fields of chemical synthesis and drug discovery.

References

Uncharted Territory: The Mechanism of Action of Z-D-Thr-OH in Mycobacterium smegmatis Remains Undefined

A comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of Z-D-Thr-OH, a protected threonine derivative, within the model organism Mycobacterium smegmatis. Despite its availability as a chemical reagent for peptide synthesis and pharmaceutical research, no published studies to date have elucidated its mechanism of action, molecular targets, or overall physiological effects on this mycobacterial species.

This compound, chemically known as (2R,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid, is recognized as a building block in synthetic organic chemistry.[1][2][3][4] Its utility in these fields is well-documented, providing researchers with a tool for the construction of peptides and other complex molecules. However, its role as a potential antimicrobial agent or modulator of mycobacterial physiology has not been explored in the available scientific literature.

Extensive searches for the mechanism of action of this compound in M. smegmatis did not yield any specific data. This includes a lack of information on its potential targets, such as the essential ClpP1P2 protease complex, a known target for some antimycobacterial compounds.[5] The ClpP1P2 protease is a critical enzyme for protein homeostasis in mycobacteria and represents a promising target for novel drug development. Research into inhibitors of this complex has identified various chemical scaffolds, including dipeptidyl-boronates and phenyl esters, but this compound does not belong to these characterized classes of inhibitors and has not been identified as a modulator of ClpP1P2 activity.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the mechanism of action of this compound in Mycobacterium smegmatis. The core requirements of the user's request cannot be fulfilled due to the absence of foundational research on this specific topic.

Future research would be necessary to first establish whether this compound exhibits any biological activity against M. smegmatis. Should such activity be discovered, subsequent studies would be required to identify its molecular target(s) and elucidate the downstream cellular consequences of its action. This would involve a range of experimental approaches, from initial minimum inhibitory concentration (MIC) testing to more advanced techniques such as genetic screens, proteomics, and transcriptomics to unravel its mechanism of action. Until such research is conducted and published, the interaction between this compound and Mycobacterium smegmatis remains an open and unexplored area of scientific inquiry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 5. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Z-D-Thr-OH: A Technical Guide for Researchers

Introduction

N-α-Benzyloxycarbonyl-D-threonine (Z-D-Thr-OH) is a crucial building block in the synthesis of peptides and other pharmacologically relevant molecules. A thorough understanding of its solubility in various solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental methodologies for its determination, and a visualization of its application in solid-phase peptide synthesis (SPPS).

Solubility of this compound

Table 1: Qualitative and Estimated Quantitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Qualitative Solubility | Estimated Soluble Concentration Range |

| Dimethylformamide (DMF) | Polar Aprotic | High | > 0.4 M |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | > 0.4 M |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | > 0.4 M |

| Dichloromethane (DCM) | Halogenated | Moderate to High | Likely soluble for coupling reactions |

| Tetrahydrofuran (THF) | Ether | Moderate | Likely soluble |

| Ethyl Acetate (EtOAc) | Ester | Moderate | Likely soluble |

| Acetonitrile (ACN) | Nitrile | Moderate | Likely soluble |

| Methanol (MeOH) | Polar Protic | Moderate | Likely soluble |

| Ethanol (EtOH) | Polar Protic | Low to Moderate | Lower than in more polar aprotic solvents |

| Isopropanol (IPA) | Polar Protic | Low | Lower than in Methanol and Ethanol |

| Water | Polar Protic | Low | Poorly soluble |

| Hexane | Nonpolar | Insoluble | Insoluble |

| Toluene | Nonpolar | Insoluble | Insoluble |

Disclaimer: The estimated soluble concentration range is based on typical concentrations used for N-protected amino acids in solid-phase peptide synthesis and should be experimentally verified.

Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1]

1. Materials:

- This compound (solid, high purity)

- Selected solvents (analytical grade)

- Thermostated shaker or incubator

- Analytical balance

- Vials with screw caps

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method for quantification)

- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Saturated Solutions:

- Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

- Add a known volume of the desired solvent to each vial.

- Securely cap the vials to prevent solvent evaporation.

- Equilibration:

- Place the vials in a thermostated shaker set to a constant temperature (e.g., 25 °C).

- Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

- Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

- Quantification:

- Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

- Analyze the diluted solution using a validated HPLC method (or another appropriate quantitative technique) to determine the concentration of this compound.

- Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

- Data Analysis:

- Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

- Repeat the experiment at least in triplicate to ensure the reliability of the results and report the average solubility with the standard deviation.

Application in Peptide Synthesis: A Workflow Visualization

This compound is a key component in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The following diagram illustrates the general workflow of Fmoc-based SPPS, where this compound can be incorporated.

This workflow highlights the central role of solvents like DMF, not only for resin swelling and washing but also as the medium for the coupling reaction where the solubility of the protected amino acid, such as this compound, is critical for reaction efficiency.

While precise quantitative solubility data for this compound remains to be extensively published, a strong qualitative and estimated understanding can be derived from its chemical nature and its application in peptide synthesis. The provided experimental protocol offers a robust framework for researchers to determine its solubility in specific solvents of interest. The visualization of the SPPS workflow further contextualizes the importance of solubility for this key building block in the development of novel peptide-based therapeutics and research tools.

References

Technical Guide: Physicochemical Properties of Z-D-Thr-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of Z-D-Thr-OH (N-benzyloxycarbonyl-D-Threonine), a crucial protected amino acid in peptide synthesis and pharmaceutical research. This document outlines its key physical properties and provides a standardized experimental protocol for melting point determination.

Core Physicochemical Data

This compound is a white to off-white crystalline solid. Due to its molecular structure, it is expected to decompose at high temperatures rather than exhibit a true boiling point under atmospheric pressure. While a computationally predicted boiling point exists, experimental determination is impractical. The melting point is a critical parameter for identification and purity assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 95-103 °C | [1] |

| 100-102 °C | [2][3] | |

| Predicted Boiling Point | 483.7 °C at 760 mmHg | [2][3] |

Note: The variation in melting point range is typical and can be attributed to differences in purity and analytical methodology between suppliers.

Experimental Protocols: Melting Point Determination

The following is a standard operating procedure for the determination of the melting point of a solid organic compound like this compound using the capillary method with a modern melting point apparatus.

Objective: To accurately determine the melting point range of a solid sample.

Materials:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound (must be completely dry)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvents can act as impurities and depress the melting point.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Introduce the powdered sample into the open end of a capillary tube by pressing the open end into the powder.

-

To pack the sample, invert the tube and tap it gently on a hard surface. For more effective packing, drop the capillary tube, sealed-end down, through a long glass tube several times.

-

The final packed sample height should be between 2-3 mm to ensure uniform heat distribution.

-

-

Apparatus Setup:

-

Turn on the melting point apparatus and set the initial (start) temperature to approximately 15-20°C below the expected melting point of this compound (e.g., set to 80°C).

-

Set a rapid heating rate (e.g., 10-20°C/minute) to reach the initial temperature.

-

Set the subsequent ramp rate for the melting phase to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium and accurate observation.

-

Set the end temperature to at least 15°C above the expected melting point.

-

-

Measurement:

-

Once the apparatus has reached and stabilized at the initial temperature, carefully insert the packed capillary tube into the sample holder.

-

Begin the heating program.

-

Observe the sample through the magnified viewing port.

-

Record the temperature at which the first drop of liquid becomes visible. This is the lower limit of the melting range. Sintering or shrinking of the sample may occur before melting begins and should not be mistaken for the start of melting.

-

Continue to observe the sample while the temperature rises at the slow ramp rate.

-

Record the temperature at which the last solid crystal turns into a transparent liquid. This is the upper limit of the melting range.

-

-

Post-Measurement:

-

Allow the apparatus to cool down.

-

Dispose of the used capillary tube in the designated glass waste container. Never re-use a capillary tube or re-melt a sample.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination protocol.

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to N-Cbz-D-threonine: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbobenzyloxy-D-threonine (N-Cbz-D-threonine) is a protected form of the non-proteinogenic amino acid D-threonine. Its unique stereochemistry makes it a valuable building block in the synthesis of peptide-based therapeutics with enhanced stability and modified biological activity. The carbobenzyloxy (Cbz) protecting group on the α-amino function allows for controlled peptide bond formation, preventing unwanted side reactions during synthesis. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N-Cbz-D-threonine, with a focus on its role in modern drug discovery and development.

Physicochemical Properties

N-Cbz-D-threonine is a white to pale yellow crystalline powder. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 253.25 g/mol | [1] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| CAS Number | 80384-27-6 | [1] |

| Melting Point | 102 - 106 °C | [1] |

| Appearance | White to very pale yellow powder/crystal | [1] |

| Purity | Typically >98.0% | |

| Storage | 2-8 °C in a well-closed container |

Synthesis and Purification

The synthesis of N-Cbz-D-threonine is typically achieved through the reaction of D-threonine with benzyl chloroformate under basic conditions. This reaction, known as the Schotten-Baumann reaction, introduces the Cbz protecting group onto the amino group of D-threonine.

Experimental Protocol: Synthesis of N-Cbz-D-threonine

Materials:

-

D-threonine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

n-Heptane

Procedure:

-

Dissolve D-threonine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloroformate and an additional equivalent of sodium hydroxide solution dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with a non-polar solvent like ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, which will precipitate the N-Cbz-D-threonine.

-

Collect the precipitate by filtration and wash with cold water.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude N-Cbz-D-threonine

-

Ethyl acetate

-

Hexane or heptane

Procedure:

-

Dissolve the crude N-Cbz-D-threonine in a minimal amount of hot ethyl acetate.

-

If the solution is colored, treat it with activated charcoal and filter through celite.

-

Slowly add a non-polar solvent like hexane or heptane to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by filtration, wash with a cold mixture of ethyl acetate and the non-polar solvent, and dry under vacuum.

Analytical Characterization

The purity and identity of synthesized N-Cbz-D-threonine can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique to determine the enantiomeric purity of N-Cbz-D-threonine. A common approach involves using a chiral stationary phase, such as one based on a macrocyclic glycopeptide like teicoplanin.

Typical HPLC Conditions:

-

Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T)

-

Mobile Phase: A mixture of acetonitrile, ethanol, water, and a small amount of acid (e.g., trifluoroacetic acid)

-

Detection: UV at 210 nm or Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of N-Cbz-D-threonine. The spectra will show characteristic peaks for the threonine backbone, the Cbz protecting group, and the methyl and hydroxyl groups.

Applications in Drug Development

The incorporation of D-amino acids into peptide therapeutics is a well-established strategy to enhance their metabolic stability and, in some cases, to modulate their biological activity. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are highly specific for L-amino acids. N-Cbz-D-threonine serves as a key building block for introducing D-threonine into peptide sequences during solid-phase or solution-phase peptide synthesis.

Role in Peptidomimetics

D-threonine is utilized as a chiral building block in the development of peptidomimetic drugs. These are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties.

Workflow for Peptide Synthesis

The general workflow for incorporating N-Cbz-D-threonine into a peptide sequence using solid-phase peptide synthesis (SPPS) is illustrated below.

Caption: A simplified workflow for solid-phase peptide synthesis incorporating N-Cbz-D-threonine.

Signaling Pathways and Therapeutic Targets

While N-Cbz-D-threonine itself is a synthetic building block and not directly involved in signaling pathways, the resulting peptides containing D-threonine can be designed to target a wide range of biological pathways implicated in various diseases. For example, D-amino acid-containing peptides have been developed as inhibitors of protein-protein interactions, enzyme inhibitors, and receptor agonists or antagonists. The enhanced stability of these peptides makes them attractive candidates for targeting pathways that require sustained therapeutic intervention.

The logical relationship for the rationale of using N-Cbz-D-threonine in drug development can be visualized as follows:

Caption: Rationale for using N-Cbz-D-threonine in the development of stable peptide therapeutics.

Conclusion

N-Cbz-D-threonine is a critical reagent for the synthesis of peptide-based drug candidates with improved stability and therapeutic potential. Its well-defined chemical properties and established synthetic routes make it an accessible and valuable tool for medicinal chemists and drug development professionals. The ability to incorporate D-threonine into peptide sequences opens up new avenues for designing novel therapeutics that can overcome the limitations of natural L-peptides.

References

A Technical Guide to Commercial Sourcing and Application of Z-D-Thr-OH for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources for Z-D-Thr-OH (N-alpha-Cbz-D-threonine), a crucial building block in peptide synthesis and pharmaceutical research.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a structured compilation of suppliers, a generalized experimental protocol for its application, and visual representations of procurement workflows and relevant biological pathways.

Commercial Sources for this compound

The availability of high-purity this compound is critical for reproducible and reliable research outcomes. Several reputable chemical suppliers offer this compound, and the following table summarizes key quantitative data from various vendors to facilitate easy comparison.

| Supplier | Product/CAS Number | Purity | Molecular Weight ( g/mol ) | Notes |

| Chem-Impex | CAS: 80384-27-6 | ≥ 98% (HPLC) | 253.3 | Store at 0-8°C. |

| MedChemExpress | MCE-21398 / CAS: 80384-27-6 | Not Specified | 253.25 | For research use only. |

| Aapptec Peptides | AZT201 / CAS: 80384-27-6 | Not Specified | 253.3 | Synonym: Cbthis compound.[2] |

| Guidechem | CAS: 80384-27-6 | Not Specified | Not Specified | Connects with various manufacturers in China. |

| GlpBio | GC15391 / CAS: 80384-27-6 | Not Specified | 253.3 | Provides solubility and stock solution preparation data. |

Experimental Protocol: Use of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized experimental protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with Fmoc chemistry. This protocol is based on standard, widely used procedures in peptide synthesis.[3][4]

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

-

Swelling: Place the desired amount of resin in a reaction vessel. Wash and swell the resin with a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to an hour to ensure optimal reaction kinetics.

Fmoc Deprotection

-

Drain the swelling solvent from the resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling of this compound

-

Activation: In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (equivalent to the amino acid) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (typically 2-3 equivalents relative to the amino acid), to the activation mixture.

-

Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free primary amines.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF and DCM.

Cleavage and Deprotection

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Z-group removal and cleavage from the resin is a mixture of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

-

Collect the fractions containing the desired peptide and confirm the identity and purity using mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using the DOT language, illustrate a typical procurement workflow for this compound and a hypothetical signaling pathway where a threonine-containing peptide might be involved.

Caption: A flowchart illustrating the key steps in sourcing this compound.

Caption: A hypothetical signaling cascade initiated by a peptide.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of Z-D-Thr-OH in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids is a critical tool for enhancing the therapeutic properties of peptide-based candidates. Z-D-Thr-OH (N-α-Benzyloxycarbonyl-D-threonine) is a key building block in this regard. It combines the classical benzyloxycarbonyl (Z) protecting group with the D-stereoisomer of threonine. This unique combination offers distinct advantages, primarily in the synthesis of peptides with increased resistance to enzymatic degradation, which can significantly improve their in vivo half-life and bioavailability.[1][2]

These application notes provide a comprehensive overview of the chemical properties of this compound, its primary applications, and detailed protocols for its effective use in solid-phase peptide synthesis (SPPS).

Chemical Properties and Strategic Advantages

The utility of this compound is rooted in the distinct characteristics of its constituent parts: the Z-group and the D-threonine core.

-

N-α-Benzyloxycarbonyl (Z) Protecting Group : The Z-group is a well-established amino-protecting group that is stable under the mild basic conditions used for Fmoc-group removal and the acidic conditions used for Boc-group removal.[3][4] Its primary method of cleavage is catalytic hydrogenation (e.g., H₂/Pd), which provides an orthogonal deprotection strategy in complex syntheses, particularly for creating protected peptide fragments for convergent synthesis.[5]

-

D-Threonine Configuration : The incorporation of D-amino acids is a proven strategy to enhance peptide stability against proteases, which are stereospecific for L-amino acids. This increased proteolytic resistance can lead to a longer plasma half-life and an improved pharmacokinetic profile for peptide drugs. The D-configuration also introduces a unique conformational constraint on the peptide backbone, which can be exploited to modulate biological activity and receptor binding affinity.

-

Unprotected Side-Chain Hydroxyl Group : this compound possesses a free hydroxyl (-OH) group on its side chain. While this allows for post-synthesis modifications, it can also be a site for side reactions, such as O-acylation, during the coupling step. To minimize this, optimized coupling conditions, such as the use of less reactive carbodiimides or pre-activation strategies, are recommended. For syntheses where side-chain protection is critical, an alternative like Z-D-Thr(tBu)-OH may be considered.

Key Applications

-

Synthesis of Proteolytically Stable Peptides : The primary application is the development of peptide therapeutics with enhanced resistance to enzymatic degradation.

-

Fragment Condensation : The Z-group's unique cleavage conditions make it ideal for synthesizing fully protected peptide fragments that can be later coupled together in a convergent synthesis strategy.

-

Structure-Activity Relationship (SAR) Studies : Introducing D-threonine allows researchers to explore novel peptide conformations and their impact on biological function.

Data Presentation

Quantitative data is summarized below to guide synthesis planning and execution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, and alcohols |

| Chirality | D-Configuration |

Table 2: Orthogonality of Common Amino-Protecting Groups

| Protecting Group | Cleavage Conditions | Stability |

| Z (Benzyloxycarbonyl) | H₂/Pd/C; HBr/AcOH; Na/NH₃(l) | Stable to mild acid (TFA) and base (piperidine). |

| Fmoc | 20% Piperidine in DMF (mild base) | Stable to acid; labile to base. |

| Boc | Trifluoroacetic Acid (TFA) (strong acid) | Stable to base and hydrogenation; labile to acid. |

Table 3: Representative Coupling Conditions for this compound in SPPS

| Parameter | Condition | Rationale & Notes |

| Resin | Rink Amide, Wang, or 2-Chlorotrityl Chloride Resin | Choice depends on desired C-terminal functionality (amide vs. acid). |

| Equivalents (Amino Acid) | 3 - 5 eq. | Ensures the reaction drives to completion. |

| Coupling Reagents | 3 - 5 eq. HBTU/HOBt or DIC/Oxyma | Standard activators for peptide bond formation. |

| Base | 6 - 10 eq. DIPEA or 2,4,6-Collidine | Maintains basic pH required for coupling. |

| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS due to its swelling properties and polarity. |

| Reaction Time | 2 - 4 hours | Monitor with a Kaiser test to confirm completion (ninhydrin negative). |

| Expected Yield | >95% per coupling step | Typical for standard SPPS cycles. |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound

This protocol describes the manual coupling of this compound onto a solid support resin (Fmoc/tBu strategy).

Materials:

-

Peptide synthesis vessel

-

Solid support resin (e.g., Rink Amide resin, 100-200 mesh)

-

This compound

-

Coupling reagents: HBTU, HOBt (or Oxyma Pure)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser test kit

Procedure:

-

Resin Swelling : Place the desired amount of resin in the synthesis vessel. Add DCM and allow it to swell for 30 minutes with gentle agitation. Drain the DCM and wash 3x with DMF.

-

N-terminal Fmoc Deprotection : Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

-

Kaiser Test (Optional but Recommended) : Take a small sample of resin beads. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a deep blue color).

-

Amino Acid Activation : In a separate vial, dissolve this compound (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-3 minutes. The solution should turn yellow.

-

Coupling Reaction : Add the activated amino acid solution to the resin in the synthesis vessel. Agitate at room temperature for 2-4 hours.

-

Monitoring and Washing : Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step may be repeated. Once complete, drain the coupling solution and wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF).

-

Chain Elongation : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenation (Solution Phase)

This protocol is for removing the N-terminal Z-group after the peptide has been cleaved from the resin.

Materials:

-

Z-protected peptide

-

Palladium on carbon (Pd/C, 10%)

-

Solvent: Methanol (MeOH), Ethanol (EtOH), or a mixture with DMF for solubility

-

Hydrogen source: Hydrogen gas (H₂) balloon or a hydrogen generator

-

Celite®

Procedure:

-

Dissolution : Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol).

-

Catalyst Addition : In a flask equipped with a stir bar, add the Pd/C catalyst (typically 10-20% by weight relative to the peptide).

-

Hydrogenation : Purge the flask with an inert gas (N₂ or Ar), then introduce hydrogen gas via a balloon or direct line.

-

Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take from a few hours to overnight.

-

Work-up : Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation : Rinse the Celite® pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

References

Application Notes and Protocols for the Deprotection of N-α-Carbobenzyloxy-D-Threonine (Z-D-Thr-OH)

Introduction

The N-α-carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various reaction conditions. Its removal, or deprotection, is a critical step to liberate the free amine for subsequent reactions. This document provides detailed protocols for the deprotection of N-α-Carbobenzyloxy-D-Threonine (Z-D-Thr-OH) to yield D-Threonine. The primary method described is catalytic hydrogenolysis, which is favored for its clean and high-yielding nature. An alternative method using acidic conditions is also presented.

Key Deprotection Strategies

The selection of a deprotection strategy for this compound depends on the overall synthetic scheme and the presence of other sensitive functional groups in the molecule.

-

Catalytic Hydrogenolysis : This is the most common and generally preferred method for Cbz deprotection.[1][2] It involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The reaction is clean, producing the deprotected amine, toluene, and carbon dioxide as byproducts. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like formic acid or ammonium formate.[1]

-

Acidic Conditions : The Cbz group can also be cleaved under strong acidic conditions, such as with hydrogen bromide (HBr) in acetic acid (HOAc).[2] Lewis acids, for instance, aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), offer a milder alternative for acid-labile substrates.[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of this compound

This protocol describes the deprotection of this compound using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

-

This compound

-

Methanol (MeOH), ACS grade

-

10% Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂) balloon or hydrogenator

-

Celite®

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel or a pad of Celite® in a pipette)

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask, add 10% Pd/C (5-10 mol%).

-

Atmosphere Exchange: The flask is sealed, and the atmosphere is carefully replaced with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen gas three times. A hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen.

-

Reaction: The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas like argon or nitrogen. The reaction mixture is then filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional methanol to ensure complete recovery of the product.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude D-Threonine.

-

Purification (if necessary): The crude product is often pure enough for subsequent steps. If further purification is required, recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed.

Protocol 2: Deprotection of this compound under Acidic Conditions

This protocol outlines the deprotection using a solution of HBr in acetic acid. This method should be used with caution due to the corrosive nature of the reagent.

Materials:

-

This compound

-

33% HBr in acetic acid

-

Diethyl ether (Et₂O), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 33% HBr in acetic acid in a round-bottom flask at 0 °C (ice bath).

-

Reaction: Stir the solution at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.

-

Isolation: Collect the precipitated D-Threonine hydrobromide salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

| Parameter | Catalytic Hydrogenolysis | Acidic Conditions (HBr/HOAc) |

| Reagents | This compound, 10% Pd/C, H₂, MeOH | This compound, 33% HBr in HOAc, Et₂O |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 16 hours | 1 - 2 hours |

| Typical Yield | >95% | 70-90% |

| Byproducts | Toluene, CO₂ | Benzyl bromide |

| Advantages | High yield, clean reaction, mild conditions | Fast reaction time |

| Disadvantages | Requires specialized equipment (hydrogen source, catalyst handling) | Corrosive reagent, potential for side reactions |

Visualizations

Experimental Workflow for Catalytic Hydrogenolysis

Caption: A flowchart illustrating the key steps in the catalytic hydrogenolysis of this compound.

Logical Relationship of Deprotection Methods

Caption: Diagram showing the primary and alternative pathways for the deprotection of this compound.

References

Application of Z-D-Thr-OH in Antibiotic Development

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the exploration of novel chemical entities and innovative strategies for the development of new antimicrobial agents. D-amino acids, the enantiomers of the naturally occurring L-amino acids, are intriguing building blocks in this endeavor. They are key components of the peptidoglycan layer of bacterial cell walls and are also found in several peptide-based antibiotics. The incorporation of D-amino acids into synthetic antimicrobial peptides (AMPs) has been shown to enhance their stability against proteolytic degradation, a significant advantage in drug development.[1][2][3]

Z-D-Thr-OH (N-Benzyloxycarbonyl-D-threonine) is a protected form of the D-amino acid threonine. The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group in peptide synthesis, preventing the amino group from participating in unwanted side reactions during peptide bond formation.[][5] While this compound itself is not an antibiotic, it serves as a crucial chiral building block for the synthesis of novel peptide-based antibiotics and other complex molecules with potential antimicrobial activity. Its application lies in the precise introduction of a D-threonine residue into a target molecule, which can influence its biological activity, conformational stability, and resistance to enzymatic degradation.

Principle and Applications

The primary application of this compound in antibiotic development is as a synthon in the solid-phase or solution-phase synthesis of modified peptides. The incorporation of a D-threonine residue can confer several advantageous properties to a nascent antibiotic candidate:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are abundant in biological systems. This can lead to a longer in vivo half-life and improved therapeutic efficacy.

-

Modulation of Biological Activity: The stereochemistry of amino acid residues can significantly impact the three-dimensional structure of a peptide and its interaction with biological targets. Introducing D-threonine can alter the peptide's conformation, potentially leading to enhanced binding to bacterial targets or novel mechanisms of action.

-

Disruption of Bacterial Cell Wall Synthesis: The bacterial cell wall is a well-established target for antibiotics. Peptidoglycan, a major component of the cell wall, contains D-amino acids. Molecules that interfere with the enzymes involved in peptidoglycan synthesis, such as those that incorporate or mimic D-amino acids, can inhibit bacterial growth. While this compound is a precursor, the resulting D-threonine-containing peptide may act as an inhibitor of cell wall synthesis.

Hypothetical Efficacy of a D-Threonine Containing Antimicrobial Peptide

To illustrate the potential impact of incorporating D-threonine, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a synthetic antimicrobial peptide (AMP) and its D-threonine-containing analogue against common bacterial pathogens.

| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Synthetic AMP (all L-amino acids) | 16 | 32 | 32 |

| Synthetic AMP with D-Threonine | 8 | 16 | 16 |

Note: This data is illustrative and intended to demonstrate the potential enhancement of antimicrobial activity. Actual results would require experimental validation.

Experimental Protocols

Protocol 1: General Procedure for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection reagent: 20% Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (3 equivalents) in DMF.

-

Add HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.).

-

Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

-

Incorporation of this compound:

-

For the desired position, use this compound instead of an Fmoc-protected amino acid in the coupling step. The procedure remains the same as in step 3.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Z-group from the D-threonine residue.

-

Precipitate the crude peptide in cold ether.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of a synthesized peptide.

Materials:

-

Synthesized D-threonine-containing peptide

-

Bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strains overnight in CAMHB at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Peptide Dilution Series:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Perform a two-fold serial dilution of the peptide in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Caption: Hypothetical mechanism of a D-Thr-containing peptide interfering with peptidoglycan synthesis.

Caption: Workflow for synthesis and evaluation of a D-Thr-containing antimicrobial peptide.

References

Application Notes and Protocols: Z-D-Thr-OH as a Versatile Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-D-Thr-OH (N-Benzyloxycarbonyl-D-threonine) is a valuable chiral building block used in the stereoselective synthesis of various complex organic molecules, particularly peptides and pharmaceutical intermediates. The presence of the D-amino acid configuration is crucial in modern drug design, as it can significantly enhance the metabolic stability of peptide-based therapeutics by making them resistant to proteolytic degradation.

The Z- (or Cbz-) group (benzyloxycarbonyl) provides robust protection for the α-amino group, which is stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenation.[1] The free hydroxyl group on the threonine side chain offers a versatile handle for further functionalization or can participate in forming critical hydrogen bonds in the final molecule's interaction with its biological target.[2] These application notes provide an overview of the utility of this compound and detailed protocols for its use.

Key Features of this compound:

-

Chiral Integrity: Provides a D-threonine stereocenter, essential for creating non-natural peptides and other chiral molecules.

-

Orthogonal Protection: The Z-group is compatible with other protecting groups like Boc and Fmoc, allowing for strategic, selective deprotection in multi-step syntheses.[1][3]

-

Functional Handle: The unprotected hydroxyl side-chain can be used for subsequent chemical modifications or may be a desired feature for biological activity.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Synonym | Cbthis compound, N-Carbobenzyloxy-D-threonine | [4] |

| CAS Number | 80384-27-6 | |

| Molecular Formula | C₁₂H₁₅NO₅ | |

| Molecular Weight | 253.25 g/mol | |

| Appearance | White to off-white crystalline solid |

Applications

Synthesis of D-Peptides

The primary application of this compound is in the synthesis of peptides containing D-threonine residues. Such peptides often exhibit increased resistance to enzymatic cleavage, leading to a longer in-vivo half-life, a critical attribute for therapeutic peptides. It can be incorporated using both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Chiral Building Block for Non-Peptidic Compounds

This compound serves as an excellent starting material (chiral synthon) for the synthesis of other complex chiral molecules. The amino acid backbone provides a scaffold with defined stereochemistry that can be elaborated into various structures, such as:

-

Chiral amino alcohols

-

Heterocyclic compounds

-

Specialty pharmaceutical intermediates

The general strategy involves the modification of the carboxyl and hydroxyl groups and subsequent transformation of the protected amine.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes a general procedure for coupling this compound to an amino acid ester, for example, L-Phenylalanine methyl ester (H-Phe-OMe).

Materials and Reagents:

-

This compound

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up and purification reagents (1 M HCl, sat. NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve H-Phe-OMe·HCl (1.1 equiv.) in anhydrous DCM. Cool the solution to 0 °C and add DIPEA (1.2 equiv.) dropwise. Stir the mixture for 15-20 minutes to generate the free amine.

-

Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equiv.), EDC·HCl (1.1 equiv.), and HOBt (1.1 equiv.) in anhydrous DCM. Stir the mixture at 0 °C for 20 minutes.

-

Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the amine solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield the pure product.

Note on the Free Hydroxyl Group: The threonine side-chain hydroxyl group can potentially undergo side reactions (e.g., O-acylation). While HOBt can help suppress this, for sensitive substrates or stronger activation conditions, prior protection of the hydroxyl group (e.g., as a tert-butyl ether) is recommended.

Protocol 2: N-Terminal Capping in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of this compound at the N-terminus of a peptide chain assembled on a solid support using Fmoc/tBu chemistry.

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Ninhydrin test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM. Confirm the presence of the free amine using a positive ninhydrin test.

-

Activation and Coupling: In a separate vessel, dissolve this compound (3 equiv.) and HATU (2.9 equiv.) in DMF. Add DIPEA (6 equiv.) to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling to Resin: Add the activated solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-protected amino acids can be slower than Fmoc-amino acids.

-

Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test (a negative result indicates completion). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for cleavage from the support.

Protocol 3: Z-Group Deprotection (Hydrogenolysis)

This protocol describes the removal of the N-terminal Z-group from a peptide.

Materials and Reagents:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or similar solvent

-

Hydrogen source (balloon or Parr shaker)

-

Celite

Procedure:

-

Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent like methanol. Add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the N-terminally deprotected peptide.

Quantitative Data

The following table provides representative data for the key steps described in the protocols. Yields and purity are dependent on the specific substrates, scale, and purification methods used.

| Experiment | Product | Typical Yield | Purity (by HPLC) | Notes | Reference |

| Solution-Phase Coupling (Protocol 4.1) | Z-D-Thr-Phe-OMe | 75-90% | >95% | Yields are post-chromatographic purification. | |

| SPPS N-Terminal Capping (Protocol 4.2) | Z-D-Thr-[Peptide]-Resin | >99% | N/A | Coupling efficiency as determined by the Kaiser (ninhydrin) test. | |

| Z-Group Deprotection (Protocol 4.3) | H₂N-D-Thr-[Peptide] | >95% | >95% | Reaction is typically clean and high-yielding. |

Note: Data for the L-enantiomer is cited and adapted as representative for the D-enantiomer.

Visualizations

Workflow for Peptide Synthesis using this compound

Caption: General workflows for using this compound in peptide synthesis.

Orthogonal Protecting Group Strategy

Caption: Orthogonality of common amine and side-chain protecting groups.

References

Application Notes and Protocols for Investigating the Effects of Novel Antibacterial Agents

Audience: Researchers, scientists, and drug development professionals.

Note: No specific information is publicly available for a compound designated "Z-D-Thr-OH" and its direct effects on bacteria. The following application notes and protocols provide a generalized framework for the experimental investigation of a hypothetical antibacterial agent, hereafter referred to as "Compound X," based on established methodologies in microbiology and drug discovery.

Introduction

The discovery and development of new antibacterial agents are critical to combat the rising threat of antibiotic resistance. A thorough understanding of a compound's mechanism of action and its effects on bacterial physiology is essential for its progression as a potential therapeutic. This document outlines a series of experimental protocols to characterize the antibacterial properties of a novel compound (Compound X) and to investigate its potential impact on bacterial signaling pathways.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for comparing the efficacy of a novel antibacterial agent against different bacterial strains and under various conditions. The following tables provide templates for organizing quantitative data obtained from the experimental protocols described below.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | |

| Escherichia coli ATCC 25922 | Negative | |

| Methicillin-resistant S. aureus (MRSA) Clinical Isolate | Positive | |

| Pseudomonas aeruginosa PAO1 | Negative | |

| Enterococcus faecalis ATCC 29212 | Positive |

Table 2: Time-Kill Kinetics of Compound X against S. aureus ATCC 29213.

| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |

| 0 | |||||

| 2 | |||||

| 4 | |||||

| 6 | |||||

| 8 | |||||

| 24 |

Table 3: Effect of Compound X on Biofilm Formation.

| Bacterial Strain | Treatment | Biofilm Biomass (OD570) | % Inhibition |

| S. aureus ATCC 29213 | Control | 0% | |

| 0.25 x MIC | |||

| 0.5 x MIC | |||

| P. aeruginosa PAO1 | Control | 0% | |

| 0.25 x MIC | |||

| 0.5 x MIC |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the antibacterial effects of Compound X.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Compound X stock solution

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

-

Prepare serial two-fold dilutions of Compound X in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without Compound X) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of Compound X at which no visible growth is observed.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Compound X

-

Log-phase bacterial culture

-

CAMHB

-

Sterile test tubes

-

Shaking incubator

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline solution

Procedure:

-

Prepare a bacterial culture in CAMHB to early log phase (approximately 10^6 CFU/mL).

-

Prepare test tubes containing CAMHB with Compound X at concentrations of 0.5x, 1x, 2x, and 4x MIC. Include a growth control tube without the compound.

-